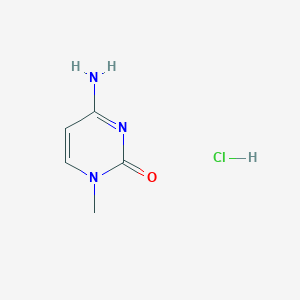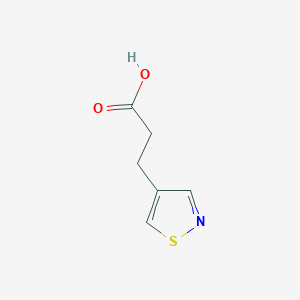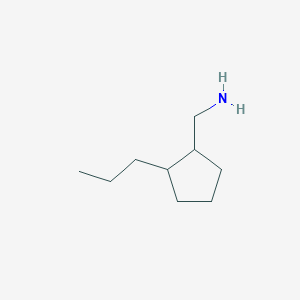
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological molecules, including nucleotides and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a methylated urea derivative with a suitable amine under acidic conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxide derivatives.
Reduction: Reduction reactions might convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions could replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could produce various substituted pyrimidines.
Scientific Research Applications
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride could have several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potentially involved in studies related to nucleic acid analogs or enzyme inhibitors.
Medicine: Could be explored for its pharmacological properties, such as antiviral or anticancer activity.
Industry: May be used in the production of dyes, agrochemicals, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking its activity. Molecular targets could include nucleic acids or proteins involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylpyrimidine
- 4-Amino-2-methylpyrimidine
- 1-Methyl-4-aminopyrimidine
Uniqueness
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride might be unique due to its specific substitution pattern, which could confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C5H8ClN3O |
|---|---|
Molecular Weight |
161.59 g/mol |
IUPAC Name |
4-amino-1-methylpyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c1-8-3-2-4(6)7-5(8)9;/h2-3H,1H3,(H2,6,7,9);1H |
InChI Key |
CQKABWFAYITPKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=NC1=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)


![2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13347741.png)





![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)



